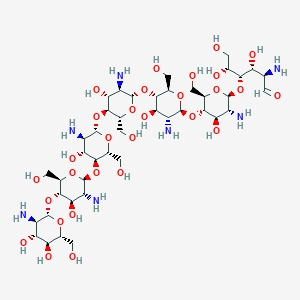

Chitoheptaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C42H79N7O29 |

|---|---|

Molecular Weight |

1146.1 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

PBGNKDQQCRJIHW-ZYUSNMNESA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Chitoheptaose?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitoheptaose, a chitosan oligosaccharide composed of seven β-(1→4) linked D-glucosamine units, is a bioactive compound with significant potential in various biomedical applications. Its inherent properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, have positioned it as a molecule of interest for research and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to the preparation and characterization of this compound.

Chemical Structure and Properties

This compound is a linear oligosaccharide consisting of seven D-glucosamine monomers linked by β-(1→4) glycosidic bonds. It is derived from the deacetylation of chitin, a major component of crustacean exoskeletons and fungal cell walls. The degree of N-acetylation can vary, but this guide will focus on the fully deacetylated form. The structure of the fully N-acetylated form, hepta-N-acetylthis compound, is also described for comparative purposes.

Core Structure

The fundamental repeating unit of this compound is D-glucosamine. The linkage between these units is exclusively β-(1→4), resulting in a linear polymer.

O

>]; n2 [label="OH"]; n3 [label="OH"]; n4 [label="NH2"]; n1 -> c1:p1 [style=invis];

} }

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound and its fully N-acetylated form is presented in Table 1.

| Property | This compound (Fully Deacetylated) | Hepta-N-acetylthis compound (Fully Acetylated) | Reference |

| Molecular Formula | C₄₂H₇₉N₇O₂₈ | C₅₆H₉₃N₇O₃₅ | [1] |

| Molecular Weight | 1146.11 g/mol | 1440.37 g/mol | [1] |

| Monoisotopic Mass | 1145.49 g/mol | 1439.57 g/mol | |

| Repeating Unit | D-glucosamine | N-acetyl-D-glucosamine | |

| Linkage Type | β-(1→4) | β-(1→4) | |

| Solubility | Water-soluble | Soluble in specific organic solvents |

Experimental Protocols

The following sections detail generalized methodologies for the preparation and characterization of this compound. These protocols are derived from established methods for the production and analysis of chitooligosaccharides.

Preparation of this compound via Enzymatic Hydrolysis of Chitosan

This protocol describes the production of a mixture of chitooligosaccharides, from which this compound can be isolated.

Materials:

-

High molecular weight chitosan

-

Chitosanase (e.g., from Bacillus sp.)

-

Acetic acid

-

Sodium acetate buffer (pH 5.5)

-

Deionized water

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid with continuous stirring until a homogenous solution is obtained. Adjust the pH to 5.5 with sodium acetate buffer.

-

Enzymatic Hydrolysis: Add chitosanase to the chitosan solution at a specific enzyme-to-substrate ratio (e.g., 10 units of enzyme per gram of chitosan). Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 24 hours). The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides.

-

Enzyme Inactivation: Stop the enzymatic reaction by heating the solution at 100°C for 10 minutes.

-

Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification.

Caption: Workflow for enzymatic hydrolysis.

Fractionation and Purification of this compound

Methods:

-

Size Exclusion Chromatography (SEC): This is a common method for separating oligosaccharides based on their molecular size. A column packed with a suitable gel filtration medium (e.g., Sephadex G-25 or Bio-Gel P-6) is used. The chitooligosaccharide mixture is loaded onto the column and eluted with an appropriate buffer (e.g., 0.2 M ammonium acetate). Fractions are collected and analyzed for their degree of polymerization.

-

Ion-Exchange Chromatography (IEC): Due to the presence of amino groups, chito-oligosaccharides can be separated by cation-exchange chromatography. A strong cation exchange resin is used, and the oligosaccharides are eluted with a salt gradient (e.g., NaCl).

Characterization of this compound

1. Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of n-propanol, water, and ammonia (e.g., 70:30:1, v/v/v).

-

Visualization: Staining with a ninhydrin solution and heating. The Rf value of this compound can be compared to standards of known degrees of polymerization.

2. High-Performance Liquid Chromatography (HPLC):

-

Column: Amino-bonded silica column.

-

Mobile Phase: Acetonitrile/water gradient.

-

Detection: Refractive index (RI) or UV detector (at low wavelengths, e.g., 210 nm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Provide detailed structural information, confirming the β-(1→4) linkages and the identity of the monosaccharide units. Spectra are typically recorded in D₂O. Characteristic signals for the anomeric protons and carbons can be used for structural elucidation.

4. Mass Spectrometry (MS):

-

Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).

-

Information: Provides the exact molecular weight of the oligosaccharide, confirming the degree of polymerization.

Caption: Characterization workflow.

Signaling Pathways and Biological Activities

This compound has been shown to modulate various signaling pathways, contributing to its therapeutic potential. For instance, its anti-inflammatory effects are partly mediated by the inhibition of pro-inflammatory cytokine production.

Caption: Simplified signaling pathway.

Conclusion

This compound is a well-defined chitooligosaccharide with promising biological activities. The experimental protocols outlined in this guide provide a framework for its preparation and characterization, enabling further research into its mechanism of action and potential therapeutic applications. The detailed structural and physicochemical data serve as a valuable resource for scientists and drug development professionals working in this field.

References

Chitoheptaose: A Technical Guide on its Origin, Production, and Role in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitoheptaose, a linear oligosaccharide composed of seven β-(1→4)-linked N-acetyl-D-glucosamine units, has emerged as a significant molecule in the field of plant immunology. It is a prominent member of the chitooligosaccharide family, which are breakdown products of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods. In plants, this compound functions as a potent Microbe-Associated Molecular Pattern (MAMP), triggering a cascade of defense responses upon recognition by cell surface receptors. This technical guide provides an in-depth overview of the origin, production, and purification of this compound, as well as a detailed examination of the signaling pathways it activates in plants, with a focus on the model organism Arabidopsis thaliana.

Discovery and Origin

The discovery of this compound is intrinsically linked to the broader history of chitin research. Early studies focused on the chemical hydrolysis of chitin, which yielded mixtures of N-acetyl-D-glucosamine and its oligomers.[1] While a singular "discovery" of this compound is not documented, its existence as a constituent of chitin was implicitly understood from these early chemical degradation studies. Its origin is unequivocally from chitin, a polymer that is abundant in nature, particularly in the cell walls of fungi and the shells of crustaceans. The enzymatic and chemical degradation of this polymer releases a spectrum of chitooligosaccharides, including this compound.

Physicochemical Properties

This compound is a well-defined molecule with specific physicochemical characteristics that are crucial for its biological activity and for its purification and analysis.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₉₃N₇O₃₆ | [2] |

| Molecular Weight | 1424.3 g/mol | [2] |

| Structure | Linear polymer of seven β-(1→4)-linked N-acetyl-D-glucosamine residues | |

| Solubility | Soluble in water | |

| Spectroscopic Data | Can be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | [3] |

Experimental Protocols

The production and purification of this compound are critical for its study and application. The following protocols are representative of the methods used to obtain pure this compound.

Protocol 1: Enzymatic Production of a Chitooligosaccharide Mixture

This protocol describes the generation of a mixture of chitooligosaccharides, including this compound, from chitosan using a non-specific enzyme like cellulase.

Materials:

-

Chitosan (80% degree of deacetylation)

-

Cellulase from Aspergillus niger

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) solution of chitosan in 1% (v/v) acetic acid. Adjust the pH to 5.6 with NaOH.

-

Enzymatic Hydrolysis: Add cellulase to the chitosan solution at a concentration of 1% (w/w of chitosan). Incubate the mixture at 50°C for 24 hours with gentle agitation.[4]

-

Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes.

-

Precipitation and Collection: Cool the solution and add acetone to a final concentration of 70% (v/v) to precipitate the chitooligosaccharides. Centrifuge the mixture to collect the precipitate.

-

Washing and Drying: Wash the precipitate with 90% acetone and then with absolute acetone. Dry the precipitate under vacuum to obtain a crude mixture of chitooligosaccharides.

Protocol 2: Purification of this compound by Size-Exclusion and High-Performance Liquid Chromatography

This protocol outlines the separation of this compound from the crude chitooligosaccharide mixture.

Part A: Size-Exclusion Chromatography (SEC)

Materials:

-

Crude chitooligosaccharide mixture

-

Deionized water

-

Size-exclusion chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6)

-

Fraction collector

-

Spectrophotometer (for monitoring at ~210 nm)

Procedure:

-

Column Preparation: Pack and equilibrate the size-exclusion column with deionized water according to the manufacturer's instructions.

-

Sample Loading: Dissolve the crude chitooligosaccharide mixture in a minimal volume of deionized water and apply it to the top of the column.

-

Elution: Elute the column with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of a defined volume using a fraction collector.

-

Analysis: Analyze the fractions for the presence of oligosaccharides by measuring the absorbance at approximately 210 nm or by using other carbohydrate detection methods. Pool the fractions containing oligosaccharides of the approximate size of this compound.

Part B: High-Performance Liquid Chromatography (HPLC)

Materials:

-

SEC-purified fractions

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with an amino-functionalized silica column (e.g., LiChrospher 100 NH2)

-

UV detector (set to ~205 nm)

Procedure:

-

Sample Preparation: Lyophilize the pooled SEC fractions and redissolve in the HPLC mobile phase.

-

HPLC Separation: Inject the sample onto the HPLC column. Use a gradient elution with acetonitrile and water to separate the different chitooligosaccharides. A typical gradient might start with a high concentration of acetonitrile (e.g., 75%) and decrease over time to increase the elution of larger oligosaccharides.

-

Detection and Collection: Monitor the elution profile at ~205 nm. Collect the peak corresponding to this compound based on the retention times of known standards.

-

Verification: Confirm the identity and purity of the collected this compound fraction using mass spectrometry.

This compound-Induced Signaling Pathway in Arabidopsis thaliana

This compound is a potent elicitor of plant defense responses. In Arabidopsis, the perception of this compound at the cell surface initiates a signaling cascade that leads to the activation of downstream defense mechanisms.

Caption: this compound-induced signaling pathway in Arabidopsis thaliana.

The binding of this compound to the receptor-like kinase AtLYK5 on the plasma membrane leads to the formation of a complex with the co-receptor AtCERK1. This interaction induces the homodimerization and autophosphorylation of AtCERK1's intracellular kinase domain. The activated AtCERK1 then phosphorylates the receptor-like cytoplasmic kinase PBL27. PBL27, in turn, phosphorylates the mitogen-activated protein kinase kinase kinase 5 (MAPKKK5), initiating a MAPK cascade. MAPKKK5 phosphorylates MKK4 and MKK5, which then phosphorylate and activate the MAP kinases MPK3 and MPK6. These activated MAPKs translocate to the nucleus where they activate WRKY transcription factors, such as WRKY33, leading to the expression of a suite of defense-related genes and the mounting of an effective immune response.

Experimental Workflow for Studying this compound-Induced Signaling

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound is a key signaling molecule that provides plants with an early warning of potential fungal infections. Its well-defined structure and potent biological activity make it an important tool for research in plant immunity and a potential target for the development of novel strategies to enhance crop protection. The detailed understanding of its origin, methods for its production and purification, and the intricacies of the signaling pathways it elicits are crucial for advancing our knowledge in these areas. This technical guide provides a comprehensive resource for researchers and professionals working with or interested in the multifaceted roles of this compound.

References

Chitoheptaose as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a well-characterized Microbe-Associated Molecular Pattern (MAMP) derived from chitin, a major component of fungal cell walls and the exoskeletons of insects.[1][2][3] Its recognition by host organisms triggers a cascade of immune responses, forming a critical first line of defense against microbial invasion. This technical guide provides an in-depth overview of this compound as a MAMP, focusing on its perception and the subsequent signaling pathways in both plant and animal systems. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this field.

Introduction: Chitin Perception and the Role of this compound

Plants and animals have evolved sophisticated innate immune systems to detect the presence of potential pathogens.[4] These systems rely on Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures known as MAMPs, which are essential for microbial life but absent from the host.[3] Chitin, a polymer of N-acetyl-D-glucosamine, is a classic example of a MAMP. During microbial infection, host- or pathogen-derived chitinases can degrade polymeric chitin into smaller, soluble chitin oligomers (chito-oligosaccharides), which then act as potent elicitors of immune responses. Among these, this compound has been identified as a highly active oligomer in triggering defense mechanisms.

This compound Perception in Plants

In plants, the perception of chito-oligosaccharides, including this compound, is primarily mediated by LysM domain-containing receptor-like kinases (LysM-RLKs) and receptor-like proteins (LysM-RLPs) located on the plasma membrane.

Key Receptors and Receptor Complexes

-

Arabidopsis thaliana: The primary receptor complex for chitin in Arabidopsis involves AtCERK1 (Chitin Elicitor Receptor Kinase 1) and AtLYK5 (Lysin Motif Receptor Kinase 5). AtLYK5 exhibits a higher binding affinity for chitin oligomers compared to AtCERK1 and is considered the primary chitin receptor. Upon chitin binding, AtLYK5 forms a complex with AtCERK1, leading to the activation of downstream signaling.

-

Oryza sativa (Rice): In rice, chitin perception involves OsCEBiP (Chitin Elicitor-Binding Protein), a LysM-RLP that lacks an intracellular kinase domain, and OsCERK1 , a LysM-RLK. OsCEBiP binds to chitin and forms a receptor complex with OsCERK1 to initiate signaling.

Downstream Signaling Pathway

The binding of this compound to the receptor complex triggers a rapid and robust signaling cascade, characterized by:

-

Receptor Dimerization and Phosphorylation: Chitin binding induces the dimerization and autophosphorylation of the receptor kinases.

-

Activation of Receptor-Like Cytoplasmic Kinases (RLCKs): Activated CERK1 phosphorylates downstream RLCKs, such as PBL27 in Arabidopsis, which are crucial for connecting the receptor to intracellular signaling pathways.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascade: The signal is further transduced through a MAPK cascade, involving MAPKKKs, MAPKKs, and MAPKs, leading to the phosphorylation of transcription factors and other cellular proteins.

-

Production of Reactive Oxygen Species (ROS): A rapid and transient production of ROS, known as the oxidative burst, is a hallmark of MAMP-triggered immunity. This is a key defense mechanism against invading pathogens.

-

Calcium Influx: A rapid increase in cytosolic calcium concentration is another early signaling event.

-

Transcriptional Reprogramming: These signaling events culminate in the transcriptional activation of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds.

Quantitative Data on this compound-Receptor Interactions in Plants

| Receptor/Protein | Ligand | Organism | Binding Affinity (Kd) | Method | Reference |

| AtCERK1 | Chitin Beads | Arabidopsis thaliana | ~82 nM | In vitro binding assay | |

| AtCERK1 | Chitooctaose | Arabidopsis thaliana | 45 µM | Isothermal Titration Calorimetry (ITC) | |

| LjLYS6 | Chitohexaose (CO6) | Lotus japonicus | ~50 µM | Biochemical binding studies | |

| LjLYS6 | This compound (CO7) | Lotus japonicus | ~50 µM | Biochemical binding studies | |

| LjLYS6 | Chitooctaose (CO8) | Lotus japonicus | ~50 µM | Biochemical binding studies |

This compound Perception in Animals

While the role of chitin as a MAMP in plants is well-established, its recognition in mammals is a more complex and debated topic. However, evidence suggests that chitin and its oligomers can modulate immune responses.

Receptors and Signaling

In mammals, the innate immune system can recognize chitin oligomers through Toll-like Receptor 2 (TLR2). The host's own chitinases, such as chitotriosidase (CHIT1), can degrade polymeric chitin into smaller, soluble oligomers that are then sensed by TLR1/TLR2 heterodimers. This recognition can be enhanced by the lipopolysaccharide-binding protein (LBP) and CD14. Activation of TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to the recruitment and activation of innate immune cells.

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the oxidative burst in plant leaf discs using a luminol-based chemiluminescence assay.

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana)

-

4 mm biopsy punch

-

96-well white microtiter plate

-

Luminol solution (e.g., 100 µM)

-

Horseradish peroxidase (HRP) solution (e.g., 10 µg/mL)

-

This compound solution (desired concentrations)

-

Deionized water

-

Microplate luminometer

Procedure:

-

Sample Preparation:

-

Using a 4 mm biopsy punch, collect leaf discs from healthy, mature plant leaves.

-

Float the leaf discs in a petri dish containing deionized water and incubate overnight in the dark to reduce wounding-induced ROS.

-

-

Assay Setup:

-

On the day of the experiment, transfer one leaf disc into each well of a 96-well white microtiter plate.

-

Add 100 µL of deionized water to each well.

-

-

Elicitation and Measurement:

-

Prepare the reaction solution containing luminol, HRP, and the this compound elicitor at the desired final concentration.

-

Just before measurement, add 100 µL of the reaction solution to each well.

-

Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-60 minutes, with readings taken at 2-minute intervals.

-

-

Data Analysis:

-

The data is typically presented as relative light units (RLU) over time.

-

Calculate the total ROS production by integrating the area under the curve.

-

MAPK Activation Assay

This protocol describes a general method for detecting MAPK activation via immunoblotting.

Materials:

-

Plant seedlings or cell cultures

-

This compound solution

-

Liquid nitrogen

-

Protein extraction buffer

-

Bradford assay reagent or similar for protein quantification

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treatment and Sample Collection:

-

Treat plant seedlings or cell cultures with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).

-

Harvest the samples and immediately freeze them in liquid nitrogen.

-

-

Protein Extraction and Quantification:

-

Grind the frozen samples to a fine powder and extract total proteins using a suitable extraction buffer.

-

Quantify the protein concentration of each sample.

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phosphorylated MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway in plants.

Caption: Experimental workflow for ROS burst assay.

Caption: Experimental workflow for MAPK activation assay.

Conclusion and Future Directions

This compound serves as a potent MAMP, activating intricate and robust immune signaling pathways in both plants and animals. The elucidation of its receptors and downstream signaling components has significantly advanced our understanding of innate immunity. For drug development professionals, the specific and potent nature of this compound-induced immunity presents opportunities for the development of novel immune-stimulating agents for agriculture and medicine. Future research should focus on further dissecting the signaling networks, identifying novel components, and exploring the potential for engineering enhanced MAMP perception for improved disease resistance.

References

The Role of Chitoheptaose in Plant Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a potent Pathogen-Associated Molecular Pattern (PAMP) derived from fungal cell walls. Its perception by plant cell surface receptors triggers a robust innate immune response, known as PAMP-Triggered Immunity (PTI). This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated plant immunity, with a focus on receptor binding, downstream signaling cascades, and key defense responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Plants have evolved a sophisticated innate immune system to defend against a wide array of microbial pathogens. The first line of this defense is the recognition of conserved microbial molecules, or PAMPs, by cell surface-localized Pattern Recognition Receptors (PRRs). Chitin, a major component of fungal cell walls, is a well-characterized PAMP.[1] During fungal invasion, plant chitinases can degrade chitin into smaller fragments, known as chitooligosaccharides, which then act as elicitors of plant defense.[1] this compound, a seven-unit oligosaccharide of N-acetylglucosamine, is a particularly active elicitor that initiates a signaling cascade leading to broad-spectrum disease resistance. Understanding the intricacies of this compound perception and signaling is crucial for the development of novel strategies to enhance plant immunity and disease resistance in agriculture.

This compound Perception by LysM Receptor Kinases

In the model plant Arabidopsis thaliana, the perception of this compound is primarily mediated by a complex of Lysin Motif (LysM)-containing receptor-like kinases (LYKs). The key players in this recognition are CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSM-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5).[1][2] While CERK1 is a central regulator in chitin signaling, LYK5 has been identified as the high-affinity binding receptor for chitin oligosaccharides.[2] Upon binding of this compound, LYK5 forms a heterodimer with CERK1, which is essential for the activation of downstream signaling.

The this compound Signaling Pathway

The binding of this compound to the LYK5-CERK1 receptor complex initiates a phosphorylation cascade that transduces the signal from the cell surface to the nucleus, culminating in the activation of defense-related genes.

-

Receptor Complex Formation and Activation: this compound induces the association of LYK5 and CERK1. This interaction leads to the trans-phosphorylation of the intracellular kinase domains of these receptors, initiating the downstream signaling cascade.

-

Involvement of Receptor-Like Cytoplasmic Kinases (RLCKs): Following receptor activation, the signal is relayed to Receptor-Like Cytoplasmic Kinases (RLCKs). These kinases act as intermediaries, connecting the PRR complex to the downstream Mitogen-Activated Protein Kinase (MAPK) cascade.

-

Activation of the MAPK Cascade: The activated RLCKs phosphorylate and activate MAP Kinase Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs). Finally, MAPKKs activate MAP Kinases (MAPKs), such as MPK3 and MPK6 in Arabidopsis.

-

Transcriptional Reprogramming: Activated MAPKs translocate to the nucleus where they phosphorylate and activate various transcription factors, including those from the WRKY family (e.g., WRKY33, WRKY40, and WRKY53). This leads to a massive transcriptional reprogramming, including the upregulation of defense-related genes.

Signaling Pathway Diagram

References

Chitoheptaose: A Molecular Trigger of Plant Innate Immunity

A Technical Guide for Researchers and Drug Development Professionals

Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a well-characterized oligosaccharide derived from chitin, a major component of fungal cell walls. In the realm of plant biology, this compound functions as a potent Microbe-Associated Molecular Pattern (MAMP), playing a pivotal role in the initiation of MAMP-Triggered Immunity (MTI), the first line of inducible defense in plants. This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its mechanism of action, the signaling pathways it activates, and the downstream physiological responses.

Perception and Receptor Binding

The initial and most critical step in this compound-induced signaling is its perception by high-affinity receptors located on the plant cell's plasma membrane. These receptors are typically Lysin Motif (LysM) receptor-like kinases (LYKs). In the model plant Arabidopsis thaliana, the primary receptor for chitin oligosaccharides, including this compound, is LYSIN MOTIF RECEPTOR-LIKE KINASE 5 (LYK5) .[1][2] While other LYK proteins, such as CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYK4, are also involved, LYK5 exhibits a significantly higher binding affinity for chitin fragments.[1][2]

Upon binding of this compound, LYK5 forms a dynamic complex with CERK1 .[1] This interaction is crucial for the transduction of the signal across the plasma membrane. While LYK5 is the primary binding protein, CERK1 possesses an active intracellular kinase domain that is essential for initiating the downstream signaling cascade. Studies have shown that this compound acts as a strong competitor for the binding of longer chitin oligomers to these receptors, highlighting its efficacy in receptor engagement.

Intracellular Signaling Cascade

The binding of this compound to the LYK5-CERK1 receptor complex triggers a rapid and complex series of intracellular events designed to mount a defensive response.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

One of the earliest detectable events following this compound perception is the activation of a MAPK cascade. This involves the sequential phosphorylation and activation of a series of protein kinases. In Arabidopsis, treatment with chitin oligomers leads to the phosphorylation of MPK3 and MPK6 . This activation is a key signaling node that relays the initial perception event to downstream cellular machinery, including transcription factors responsible for defense gene activation.

Calcium Influx

A transient and rapid increase in cytosolic free calcium concentration ([Ca²⁺]cyt) is another hallmark of this compound-induced signaling. This calcium influx acts as a crucial second messenger, modulating the activity of various downstream proteins, including calcium-dependent protein kinases (CDPKs). For instance, in Arabidopsis, CALCIUM-DEPENDENT PROTEIN KINASE 5 (CPK5) has been shown to interact with and phosphorylate LYK5, further regulating the chitin-induced immune response.

Production of Reactive Oxygen Species (ROS)

A burst of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is a characteristic response to MAMP perception. This "oxidative burst" serves multiple functions in plant defense. ROS can have direct antimicrobial effects, contribute to the strengthening of the plant cell wall through cross-linking of polymers, and also act as signaling molecules to potentiate the defense response.

Downstream Physiological Responses

The culmination of the this compound-induced signaling cascade is the activation of a broad spectrum of defense responses aimed at inhibiting pathogen growth and proliferation.

Defense Gene Expression

A significant reprogramming of gene expression occurs following this compound treatment. A large number of defense-related genes are upregulated, including those encoding Pathogenesis-Related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and transcription factors that regulate further defensive outputs. For example, the expression of transcription factors like WRKY33 and WRKY53 is significantly induced upon chitin treatment.

Phytoalexin Biosynthesis

Phytoalexins are low molecular weight, antimicrobial secondary metabolites that accumulate at the site of infection. This compound is a potent elicitor of phytoalexin production. In pea (Pisum sativum), for instance, chitin fragments can induce the accumulation of the phytoalexin pisatin. Similarly, in Arabidopsis, the synthesis of camalexin is a known defense response triggered by MAMPs.

Callose Deposition

To fortify the cell wall at the point of attempted pathogen entry, plants deposit callose, a β-1,3-glucan polymer. This physical barrier helps to prevent the spread of pathogens. Chitin elicitors, including this compound, have been shown to induce callose deposition.

Quantitative Data Summary

| Parameter | Molecule | Plant System | Value | Reference |

| Binding Affinity (Kd) | Chitooctaose | Arabidopsis thaliana (AtLYK5) | 1.72 µM | |

| ROS Production | Chitooctaose (1 µM) | Arabidopsis thaliana (Col-0) | ~2000 RLU | |

| MAPK Activation | Chitooctaose (1 µM) | Arabidopsis thaliana (Col-0) | Peak at 15 min | |

| Calcium Influx | This compound (1 µM) | Arabidopsis thaliana | Significant increase | |

| Chitinase Elicitation | This compound | Melon | Maximal stimulation |

Note: Specific quantitative data for this compound is often presented in the context of other chitin oligomers. The data for chitooctaose is included as a close and often more extensively studied analogue.

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production

Principle: This protocol utilizes a chemiluminescence-based assay to quantify the production of ROS in plant leaf tissue upon elicitation with this compound. The chemiluminescent probe, luminol, reacts with ROS in the presence of a peroxidase to produce light, which is measured by a luminometer.

Materials:

-

Plant leaf discs (e.g., from 4-week-old Arabidopsis thaliana)

-

This compound solution (e.g., 1 µM in sterile water)

-

Luminol solution (e.g., 100 µM)

-

Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)

-

96-well white microplate

-

Luminometer

Procedure:

-

Excise leaf discs of a uniform size using a cork borer.

-

Float the leaf discs in sterile water overnight in a 96-well plate under light to reduce wounding-induced ROS.

-

Replace the water with a solution containing luminol and HRP.

-

Incubate for 2 hours in the dark.

-

Measure the background luminescence for a few cycles in the luminometer.

-

Add the this compound solution to the wells to initiate the elicitation.

-

Immediately begin measuring the luminescence at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60 minutes).

-

Data is typically presented as Relative Light Units (RLU).

Protocol 2: Quantification of Phytoalexins (e.g., Pisatin)

Principle: This protocol describes the extraction and spectrophotometric quantification of the phytoalexin pisatin from pea endocarp tissue elicited with this compound. Pisatin has a characteristic absorbance maximum that allows for its quantification.

Materials:

-

Immature pea pods

-

This compound solution (e.g., 100 µg/mL)

-

Hexane

-

95% Ethanol

-

Spectrophotometer

-

Petri dishes

-

Scalpel

Procedure:

-

Excise the endocarp tissue from immature pea pods.

-

Place the tissue in a petri dish containing the this compound elicitor solution. Incubate for 24-48 hours in a humid environment.

-

After incubation, blot the tissue dry and record its fresh weight.

-

Homogenize the tissue in a suitable volume of hexane.

-

Centrifuge the homogenate and collect the supernatant.

-

Evaporate the hexane from the supernatant to dryness.

-

Dissolve the residue in a known volume of 95% ethanol.

-

Measure the absorbance of the solution at 309 nm using a spectrophotometer.

-

Calculate the concentration of pisatin using the extinction coefficient (1 OD₃₀₉ = 43.8 µg/mL pisatin).

-

Express the results as µg of pisatin per gram of fresh weight.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in plants.

Caption: Experimental workflow for ROS burst assay.

Caption: Workflow for phytoalexin quantification.

References

Chitoheptaose: A Key Modulator of Cellular Signaling in Immunity and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitoheptaose, a linear oligosaccharide composed of seven β-(1,4)-linked N-acetyl-D-glucosamine units, has emerged as a significant bioactive molecule with potent immunomodulatory properties. As a well-defined chitooligosaccharide (COS), it serves as a crucial tool for investigating the intricate signaling pathways that govern innate immunity and defense responses in a wide range of organisms, from plants to mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its interactions with cellular receptors and the subsequent activation of downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to harness the therapeutic and biotechnological potential of this fascinating molecule.

Chitin, the polymer from which this compound is derived, is a major structural component of fungal cell walls and the exoskeletons of arthropods.[1] Its fragments, such as this compound, are recognized as microbe-associated molecular patterns (MAMPs) by the innate immune systems of both plants and animals, triggering a range of defense and immune responses.[1] In plants, this compound and other chitooligosaccharides are potent elicitors of defense mechanisms, enhancing resistance to pathogenic fungi.[2][3] In mammals, these oligosaccharides have been shown to modulate the activity of key immune cells, including macrophages and dendritic cells, highlighting their potential as therapeutic agents for inflammatory diseases and as vaccine adjuvants.

This guide will delve into the specific signaling pathways activated by this compound in both plant and mammalian systems, present key quantitative data from relevant studies, and provide detailed experimental protocols for investigating its biological activities.

This compound in Plant Cell Signaling

In plants, the perception of this compound and other long-chain chitooligosaccharides is a critical first step in initiating pattern-triggered immunity (PTI). This process relies on a sophisticated receptor system located at the plasma membrane.

The LysM Receptor Complex: Gatekeepers of Chitin Perception

The primary receptors for chitin oligosaccharides in plants are Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs).[4] In the model plant Arabidopsis thaliana, the key players in chitin perception are AtCERK1 (Chitin Elicitor Receptor Kinase 1), AtLYK4, and AtLYK5. While AtCERK1 is essential for chitin signaling, AtLYK5 has been identified as the primary high-affinity chitin binding protein.

Upon binding of this compound or chitooctaose, AtLYK5 forms a heterodimeric complex with AtCERK1. This ligand-induced association is a crucial step in activating the downstream signaling cascade. The binding affinity of these receptors for chitooligosaccharides is a key determinant of the plant's sensitivity to fungal pathogens.

Downstream Signaling Events

The formation of the AtLYK5-AtCERK1 receptor complex initiates a rapid phosphorylation cascade. This leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, a conserved signaling module in eukaryotic cells. The activation of MAPKs, such as MPK3, MPK4, and MPK6 in Arabidopsis, triggers a massive transcriptional reprogramming, leading to the expression of a wide array of defense-related genes.

Simultaneously, chitin perception leads to a rapid and transient increase in the production of reactive oxygen species (ROS), often referred to as the "oxidative burst," and an influx of calcium ions (Ca2+) into the cytosol. These early signaling events are critical for the establishment of a robust defense response, which includes the reinforcement of the cell wall, the production of antimicrobial compounds (phytoalexins), and the synthesis of pathogenesis-related (PR) proteins.

This compound in Mammalian Cell Signaling

In mammals, this compound and related chitooligosaccharides are recognized by pattern recognition receptors (PRRs) on immune cells, leading to the modulation of inflammatory responses. The primary cell types involved are macrophages and dendritic cells, which are key players in the innate immune system.

Toll-like Receptor (TLR) and NOD-like Receptor (NLR) Pathways

Recent studies have implicated Toll-like receptors (TLRs) and NOD-like receptors (NLRs) in the recognition of chitooligosaccharides. Specifically, this compound has been shown to modulate the signaling of TLR2 and TLR4 on macrophages. In the context of lipopolysaccharide (LPS)-induced inflammation, this compound can inhibit the activation of the NF-κB signaling pathway by regulating TLR2/4 levels. Conversely, chitohexaose has been shown to activate macrophages through a TLR4-dependent alternative pathway, leading to the production of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines like TNF-α and IL-6. There is also evidence for direct activation of TLR2 by chitohexaose.

Furthermore, chitosan and its degradation products, which include N-acetyl-glucosamine, the monomeric unit of this compound, can activate the NLRP3 inflammasome in macrophages. This leads to the processing and secretion of the potent pro-inflammatory cytokine IL-1β. The activation of the NLRP3 inflammasome is a critical event in the host defense against many pathogens.

Downstream Signaling and Immune Modulation

The engagement of TLRs by this compound initiates a signaling cascade that typically involves the recruitment of adaptor proteins like MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of a wide range of genes, including those encoding pro-inflammatory cytokines. The ability of this compound to either enhance or suppress this pathway appears to be context-dependent.

The activation of the NLRP3 inflammasome involves the assembly of a multi-protein complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the autocatalytic cleavage of pro-caspase-1 to its active form, which then cleaves pro-IL-1β into its mature, secreted form.

Quantitative Data on this compound Interactions and Cellular Responses

The following tables summarize key quantitative data from studies on this compound and related chitooligosaccharides.

Table 1: Binding Affinities of Chitooligosaccharides to Plant LysM Receptors

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Chitooctaose | AtLYK5 (extracellular domain) | ITC | 1.72 µM | |

| Chitooctaose | AtCERK1 (extracellular domain) | ITC | 455 µM | |

| Chitotetraose | AtCERK1 (extracellular domain) | ITC | Low µM range |

ITC: Isothermal Titration Calorimetry

Table 2: Cellular Responses of Macrophages to Chitooligosaccharides

| Oligosaccharide | Cell Line | Concentration | Response | Effect | Reference |

| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced NO production | Inhibition | |

| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced IL-6 secretion | Inhibition | |

| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced TNF-α secretion | Inhibition | |

| Chitohexaose | Murine Macrophages | Not specified | IL-10 production | Upregulation | |

| Chitohexaose | Murine Macrophages | Not specified | LPS-induced TNF-α production | Inhibition | |

| Chitosan | Peritoneal Macrophages | 80 µg/mL | IL-1β secretion | Induction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cell signaling.

Measurement of this compound-Receptor Binding Affinity by Isothermal Titration Calorimetry (ITC)

Materials:

-

Purified receptor protein (e.g., the extracellular domain of a LysM receptor).

-

This compound solution of known concentration.

-

ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Express and purify the receptor protein of interest.

-

Prepare a stock solution of this compound in the ITC buffer.

-

Thoroughly dialyze both the protein and this compound solutions against the same batch of ITC buffer to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and this compound solutions.

-

-

ITC Measurement:

-

Degas both solutions immediately before the experiment.

-

Load the receptor protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

Perform a series of injections of the this compound solution into the protein solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection to obtain the heat of binding.

-

Plot the heat of binding per mole of injectant against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

-

Measurement of MAPK Phosphorylation in Plant Cells

Materials:

-

Arabidopsis thaliana seedlings or cell suspension culture.

-

This compound solution.

-

Liquid nitrogen.

-

Protein extraction buffer.

-

Primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescence substrate.

-

SDS-PAGE and western blotting equipment.

Procedure:

-

Treatment and Sample Collection:

-

Grow Arabidopsis seedlings or cell cultures under standard conditions.

-

Treat the seedlings or cells with a specific concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

At each time point, harvest the plant material and immediately freeze it in liquid nitrogen to halt cellular processes.

-

-

Protein Extraction and Quantification:

-

Grind the frozen plant material to a fine powder.

-

Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each extract using a standard method (e.g., Bradford assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or stained with Ponceau S.

-

Measurement of Cytokine Production in Macrophages

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Cell culture medium and supplements.

-

This compound solution.

-

LPS (optional, for co-stimulation or priming).

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

96-well plates.

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in 96-well plates until they reach the desired confluency.

-

(Optional) Prime the cells with a low concentration of LPS if investigating NLRP3 inflammasome activation.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include appropriate controls (e.g., untreated cells, cells treated with LPS alone).

-

-

Sample Collection:

-

After the incubation period, centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

-

ELISA:

-

Perform ELISAs for the target cytokines according to the manufacturer's instructions.

-

Briefly, this involves coating a plate with a capture antibody, adding the cell culture supernatants, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Analyze the dose-dependent effect of this compound on cytokine production.

-

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms of innate immunity and defense signaling in both plants and animals. Its well-defined structure allows for precise investigations into receptor-ligand interactions and the activation of downstream signaling pathways. In plants, this compound triggers a robust defense response mediated by LysM receptors, leading to the activation of MAPK cascades and the production of antimicrobial compounds. In mammals, it modulates the activity of key immune cells through TLR and NLR pathways, influencing the balance between pro- and anti-inflammatory responses.

The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities of this compound. A deeper understanding of its signaling pathways will be instrumental in developing novel strategies for crop protection, as well as new therapeutic interventions for a range of human diseases, including inflammatory disorders and cancer. The continued investigation of this remarkable oligosaccharide holds great promise for advancing our knowledge of cellular signaling and for the development of innovative biotechnological and biomedical applications.

References

- 1. Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Chitoheptaose: A Technical Guide to its Potential as an Immunopotentiating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitoheptaose, a seven-unit oligosaccharide derived from chitosan, is emerging as a promising immunopotentiating agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its interaction with immune cells and the subsequent activation of key signaling pathways. Drawing upon research on closely related chitooligosaccharides (COS), particularly chitohexaose, this document provides an in-depth overview of the data supporting its potential therapeutic applications, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways.

Introduction: The Immunomodulatory Promise of Chitooligosaccharides

Chitooligosaccharides (COS) are enzymatic or chemical hydrolysis products of chitin and chitosan, naturally occurring polymers found in the exoskeletons of crustaceans and the cell walls of fungi. Unlike their parent polymers, COS are water-soluble and readily absorbed, making them attractive candidates for biomedical applications.[1] Research has demonstrated a range of biological activities for COS, including antimicrobial, antioxidant, and notably, immunomodulatory effects.[2]

The immunostimulatory properties of COS are of particular interest for their potential use as vaccine adjuvants, anti-tumor agents, and therapies for immunosuppressive conditions.[3] These effects are largely attributed to their ability to activate innate immune cells, primarily macrophages and dendritic cells, which play a pivotal role in orchestrating both innate and adaptive immune responses.[3] The degree of polymerization (DP) of COS is a critical factor influencing their biological activity, with shorter chains often exhibiting distinct effects. While much of the research has focused on mixtures of COS or specific oligomers like chitohexaose, the data strongly suggests that this compound shares a similar mechanism of action and holds significant immunopotentiating potential.

Mechanism of Action: Macrophage Activation and Signaling Cascades

The primary mechanism by which this compound and related COS are believed to exert their immunopotentiating effects is through the activation of macrophages. This activation leads to the production of various signaling molecules and effector proteins that modulate the immune response.

Toll-like Receptor 4 (TLR4) Engagement

A key initiating event in macrophage activation by chitooligosaccharides is the interaction with Toll-like Receptor 4 (TLR4), a pattern recognition receptor (PRR) on the surface of immune cells.[4] Studies on chitohexaose have shown that it binds to TLR4, triggering a downstream signaling cascade. This interaction is crucial, as macrophages from mice with a non-functional TLR4 fail to become activated by chitohexaose.

Activation of Intracellular Signaling Pathways

Upon engagement of TLR4, a series of intracellular signaling pathways are activated, leading to the expression of genes involved in the inflammatory and immune response. The two major pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathway: The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes such as proliferation, differentiation, and inflammation. COS have been shown to induce the phosphorylation of ERK, JNK, and p38 in macrophages, indicating the activation of this pathway.

-

NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. COS treatment has been demonstrated to induce the nuclear translocation of the p65 subunit of NF-κB in macrophages.

The activation of both the MAPK and NF-κB pathways culminates in the production of a variety of immunomodulatory molecules.

Production of Immunomodulatory Mediators

Activated macrophages release a plethora of signaling molecules and enzymes that amplify the immune response. Key mediators induced by COS include:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial cytokines in the inflammatory response.

-

Nitric Oxide (NO): A potent signaling and effector molecule produced by inducible nitric oxide synthase (iNOS).

-

Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators.

The production of these mediators contributes to the overall immunopotentiating effect of this compound, enhancing the body's ability to respond to pathogens and other threats.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on chitooligosaccharides, providing a reference for their immunomodulatory efficacy. It is important to note that these data are primarily from studies on COS mixtures or chitohexaose and serve as a strong indicator of the expected activity of this compound.

Table 1: Effect of Chitooligosaccharides (COS) on Macrophage Viability and Nitric Oxide Production

| Treatment | Concentration (µg/mL) | Cell Viability (%) | Nitric Oxide (NO) Production (µM) |

| Control | 0 | 100 ± 5.2 | 1.2 ± 0.3 |

| α-COS (1874 Da) | 50 | 102 ± 4.8 | 8.5 ± 0.7 |

| 100 | 105 ± 6.1 | 15.2 ± 1.1 | |

| 200 | 108 ± 5.5 | 21.8 ± 1.5* |

*p < 0.05 vs. control group. Data adapted from a study on α-COS in RAW 264.7 macrophages.

Table 2: Effect of Chitooligosaccharides (COS) on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | 0 | 50 ± 8 | 35 ± 6 |

| α-COS (1874 Da) | 50 | 450 ± 32 | 380 ± 25 |

| 100 | 820 ± 55 | 750 ± 48 | |

| 200 | 1250 ± 89 | 1100 ± 75 |

*p < 0.05 vs. control group. Data adapted from a study on α-COS in RAW 264.7 macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the immunopotentiating effects of this compound.

Preparation of this compound

This compound can be prepared by the enzymatic hydrolysis of chitosan.

-

Materials: Chitosan, Chitosanase (from Bacillus sp. or other sources), Acetic acid, Sodium hydroxide, Dialysis tubing (1 kDa MWCO), Lyophilizer.

-

Procedure:

-

Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.

-

Adjust the pH of the solution to 5.5 with sodium hydroxide.

-

Add chitosanase to the chitosan solution at an enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubate the mixture at 50°C for a specified time (e.g., 24 hours), with stirring.

-

Terminate the reaction by boiling for 10 minutes.

-

Centrifuge the hydrolysate to remove any insoluble material.

-

Dialyze the supernatant against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove smaller oligosaccharides and salts.

-

Lyophilize the dialyzed solution to obtain a mixture of chitooligosaccharides.

-

Purify this compound from the mixture using size-exclusion chromatography or other appropriate chromatographic techniques. The fractions can be analyzed by mass spectrometry to confirm the presence of this compound.

-

Macrophage Activation Assay

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the production of nitric oxide and cytokines.

-

Materials: RAW 264.7 macrophage cell line, DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin), this compound, Lipopolysaccharide (LPS, positive control), Griess reagent, ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (LPS, 1 µg/mL).

-

Incubate the cells for 24 hours.

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Mix with 50 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

-

-

Cytokine Assay (ELISA):

-

Collect the remaining cell culture supernatant.

-

Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for MAPK and NF-κB Activation

This protocol details the detection of phosphorylated MAPK proteins and the nuclear translocation of NF-κB p65.

-

Materials: RAW 264.7 cells, this compound, RIPA buffer, Protease and phosphatase inhibitor cocktails, BCA protein assay kit, Antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, NF-κB p65, and a nuclear marker (e.g., Lamin B1), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with this compound (e.g., 100 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

For MAPK analysis (Total Cell Lysate):

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

-

For NF-κB analysis (Nuclear and Cytoplasmic Fractionation):

-

Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Visualizing the Pathways: Diagrams and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced signaling pathway in macrophages.

Caption: Workflow for macrophage activation and cytokine production assays.

Caption: Workflow for Western blot analysis of signaling proteins.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a potent immunopotentiating agent. Its ability to activate macrophages through TLR4 and subsequently trigger the MAPK and NF-κB signaling pathways provides a solid mechanistic foundation for its observed effects on cytokine and nitric oxide production. While much of the detailed research has been conducted on the closely related chitohexaose, the consistent findings across various chitooligosaccharides suggest a similar mode of action for this compound.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Direct Comparative Studies: Head-to-head comparisons of the immunomodulatory activity of this compound with other chitooligosaccharides of varying degrees of polymerization are needed to determine its relative potency.

-

In Vivo Efficacy: Preclinical in vivo studies are essential to evaluate the efficacy of this compound as a vaccine adjuvant, in anti-tumor models, and for the treatment of infectious diseases.

-

Dendritic Cell Interactions: While this guide has focused on macrophages, the interaction of this compound with other key innate immune cells, such as dendritic cells, warrants further investigation.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential clinical applications.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitoheptaose as an Elicitor: An In-depth Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitoheptaose, a heptamer of N-acetylglucosamine, has been a subject of interest in plant science for its role as a potent elicitor of defense responses. As a component of fungal cell walls, it acts as a microbe-associated molecular pattern (MAMP), triggering the plant's innate immune system. This technical guide delves into the early seminal studies that characterized the elicitor activity of this compound, providing a comprehensive overview of the quantitative data, experimental methodologies, and the initial understanding of the signaling pathways involved. This information is crucial for researchers in plant biology, pathology, and for professionals in drug development seeking to harness plant defense mechanisms.

Quantitative Elicitor Activity of this compound

Early research meticulously quantified the elicitor activity of this compound by measuring various defense responses in plant cell cultures and tissues. The primary focus was on the induction of phytoalexins and defense-related enzymes.

Phytoalexin Accumulation in Rice Cells

One of the key early studies investigated the ability of a series of N-acetylchitooligosaccharides to induce the accumulation of momilactone A, a major phytoalexin in rice. The results demonstrated a clear structure-activity relationship, with this compound being a highly effective elicitor.

| Oligosaccharide Size (DP) | Concentration (µM) | Momilactone A Accumulation (µg/g fresh weight of cells) |

| 2 (Chitobiose) | 100 | Not Detected |

| 3 (Chitotriose) | 100 | Not Detected |

| 4 (Chitotetraose) | 100 | ~25 |

| 5 (Chitopentaose) | 100 | ~150 |

| 6 (Chitohexaose) | 100 | ~250 |

| 7 (this compound) | 100 | ~300 |

| 8 (Chitooctaose) | 100 | ~300 |

Data summarized from Yamada et al., 1993.[1]

Induction of Defense-Related Enzymes in Rice Suspension Culture

Further studies explored the induction of defense-related enzymes, such as chitinase and phenylalanine ammonia-lyase (PAL), in rice suspension cultures. N-acetylchitooligosaccharides of specific sizes were shown to be potent inducers.

Table 2: Induction of Chitinase Activity by N-Acetylchitooligosaccharides in Rice Suspension Culture

| Oligosaccharide | Concentration (µg/mL) | Chitinase Activity (units/mL of medium) |

| Control (Water) | - | ~2 |

| N-Acetylchitohexaose | 1 | ~18 |

| N-Acetylchitopentaose | 1 | ~15 |

| N-Acetylchitotetraose | 1 | ~10 |

| N-Acetylchitotriose | 1 | ~3 |

Data adapted from Inui et al., 1997.[2]

Table 3: Induction of Phenylalanine Ammonia-Lyase (PAL) Activity by N-Acetylchitohexaose in Rice Suspension Culture

| N-Acetylchitohexaose Concentration (µg/mL) | PAL Activity (units/g fresh weight of cells) |

| 0 (Control) | ~5 |

| 0.01 | ~15 |

| 0.1 | ~25 |

| 1 | ~35 |

| 10 | ~25 |

| 100 | ~20 |

Data adapted from Inui et al., 1997.[2]

These early quantitative studies were instrumental in establishing the potent elicitor activity of this compound and other larger chitooligosaccharides, highlighting the specificity of the plant's perception system.

Experimental Protocols

The following sections detail the methodologies employed in the early studies to assess the elicitor activity of this compound.

Preparation of N-Acetylchitooligosaccharides

N-acetylchitooligosaccharides of defined sizes were typically prepared by the partial acid hydrolysis of chitin followed by chromatographic separation.

-

Hydrolysis: Purified chitin was partially hydrolyzed with concentrated hydrochloric acid at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2-3 hours).

-

Neutralization and Filtration: The hydrolysate was neutralized with a base (e.g., sodium hydroxide) and filtered to remove insoluble material.

-

Chromatographic Separation: The mixture of oligosaccharides was fractionated using column chromatography, often involving multiple steps such as charcoal-Celite column chromatography followed by gel filtration chromatography (e.g., Bio-Gel P-4).

-

Analysis and Quantification: The purity and degree of polymerization of the fractions were determined by high-performance liquid chromatography (HPLC) and quantified using a colorimetric assay for N-acetylglucosamine.

Plant Material and Elicitor Treatment

Suspension-cultured rice cells (e.g., from Oryza sativa L. cv. Nipponbare) were commonly used model systems.

-

Cell Culture Maintenance: Rice cells were maintained in a liquid medium (e.g., Murashige and Skoog medium) supplemented with a growth regulator like 2,4-dichlorophenoxyacetic acid (2,4-D). Cultures were kept in the dark on a rotary shaker at a constant temperature (e.g., 25°C).

-

Elicitor Treatment: A sterile solution of the purified N-acetylchitooligosaccharide (e.g., this compound) was added to the cell suspension culture at the desired final concentration. Control cultures received an equal volume of sterile water.

-

Incubation: The treated cell cultures were incubated for a specific period (e.g., 24-48 hours) under the same conditions as the maintenance cultures before being harvested for analysis.

Phytoalexin Accumulation Assay (Momilactone A)

The accumulation of the phytoalexin momilactone A in rice cells was quantified as follows:

-

Extraction: Harvested rice cells were homogenized and extracted with a solvent such as acetone or methanol. The extract was then partitioned with an organic solvent like ethyl acetate.

-

Purification: The organic phase was evaporated, and the residue was subjected to thin-layer chromatography (TLC) for preliminary purification.

-

Quantification: The amount of momilactone A was quantified using gas chromatography-mass spectrometry (GC-MS) or HPLC, with authentic momilactone A used as a standard.

Enzyme Assays

The activities of defense-related enzymes were measured using spectrophotometric methods.

-

Chitinase Activity: Chitinase activity in the culture medium or cell extracts was assayed using a colorimetric method. The assay typically measures the release of p-nitrophenol from a synthetic substrate like p-nitrophenyl-β-D-N,N'-diacetylchitobiose. The absorbance at 400 nm is proportional to the enzyme activity.

-

Phenylalanine Ammonia-Lyase (PAL) Activity: PAL activity in cell extracts was determined by measuring the conversion of L-phenylalanine to trans-cinnamic acid. The increase in absorbance at 290 nm due to the formation of trans-cinnamic acid was monitored over time.

Signaling Pathways and Molecular Recognition

Early investigations laid the groundwork for understanding how plants perceive this compound and initiate a defense response. The prevailing hypothesis centered on the presence of specific binding sites or receptors on the plant cell surface.

The Receptor Concept

The high specificity of the elicitor activity, with oligosaccharides of a certain size being more active, strongly suggested the involvement of a receptor-mediated recognition system.[1] This led to the search for and eventual identification of high-affinity binding proteins for N-acetylchitooligosaccharides in the plasma membrane of rice cells.[3]

Early Signaling Events

Upon binding of this compound to its receptor, a cascade of intracellular signaling events is initiated. While the complete pathway was not elucidated in the very early studies, subsequent research built upon this foundation to identify key components.

Conceptual diagram of the this compound signaling pathway.

The identification of the Chitin Elicitor-Binding Protein (CEBiP) and the Chitin Elicitor Receptor Kinase 1 (CERK1) in rice were major breakthroughs that confirmed the receptor-based model. These proteins, containing LysM motifs that recognize N-acetylglucosamine residues, form a receptor complex at the plasma membrane. Binding of this compound to this complex is thought to trigger a series of downstream events, including the activation of a mitogen-activated protein kinase (MAPK) cascade and the production of reactive oxygen species (ROS), ultimately leading to the expression of defense-related genes and the synthesis of phytoalexins.

Experimental Workflow

The general workflow for studying the elicitor activity of this compound in early research followed a systematic approach.

General experimental workflow for this compound elicitor studies.

Logical Relationships in Elicitor Activity

The findings from these early studies established a clear logical progression from the chemical nature of the elicitor to the observed biological response.

Logical relationships in this compound elicitor activity.

This logical framework highlights that the specific molecular structure of this compound dictates its ability to bind to plant receptors, and the concentration of the elicitor influences the strength of the downstream signaling, ultimately determining the magnitude of the defense response, such as the amount of phytoalexin produced.

Conclusion

The early studies on the elicitor activity of this compound were foundational in shaping our understanding of plant-microbe interactions. They provided the first quantitative evidence of the potent and specific nature of chitooligosaccharides in triggering plant defense mechanisms. The detailed experimental protocols developed during this period have served as a basis for subsequent research in the field. The initial insights into the receptor-mediated signaling pathway have paved the way for the identification of key molecular players and the elucidation of the intricate network of plant immunity. For researchers and professionals in drug development, this knowledge continues to be invaluable for developing novel strategies to enhance plant resilience and for discovering new bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chitoheptaose

For Researchers, Scientists, and Drug Development Professionals